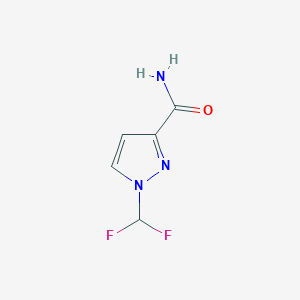

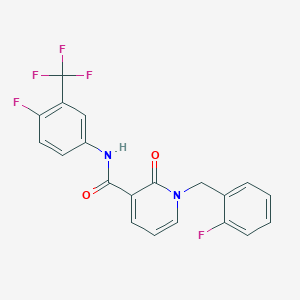

1-(difluoromethyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

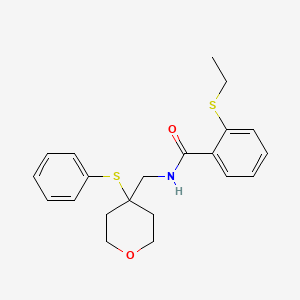

The compound “1-(difluoromethyl)-1H-pyrazole-3-carboxamide” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The difluoromethyl group (CF2H) is a common functional group in medicinal chemistry due to its ability to form hydrogen bonds and its lipophilic nature .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been developed based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . These methods have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrazole ring with a difluoromethyl group attached. The ability of the difluoromethyl group to form hydrogen bonds has been quantified .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, the introduction of a difluoromethyl group can impact the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .科学的研究の応用

Agrochemicals and Fungicides

Pyrazole carboxamide derivatives, such as 1-(difluoromethyl)-1H-pyrazole-3-carboxamide, have shown potential in the field of agrochemicals. For instance, Zhao et al. (2017) explored the synthesis and nematocidal evaluation of similar pyrazole carboxamide compounds, revealing their significant utility in agricultural settings. These compounds, particularly the fluorine-containing pyrazole carboxamides, demonstrated weak fungicidal but notable nematocidal activities against Meloidogyne incognita, a common plant parasitic nematode (Zhao et al., 2017).

Antifungal Properties

In a study by Du et al. (2015), a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to this compound, were synthesized and tested against several phytopathogenic fungi. The results highlighted the potential of these compounds in displaying moderate to excellent antifungal activities, with certain derivatives showing higher efficacy than existing fungicides like boscalid (Du et al., 2015).

Molecular Docking and Structural Studies

Qiao et al. (2019) conducted crystal structure and molecular docking studies on pyrazole-4-carboxamides, including variants of this compound. This research provided insights into the molecular structure and potential interaction mechanisms of these compounds with biological targets, emphasizing their inhibitory activity against Botrytis cinerea, a significant fungal pathogen (Qiao et al., 2019).

Synthesis and Reaction Mechanisms

The synthesis and reaction mechanisms of compounds related to this compound have been a subject of extensive research. Yıldırım et al. (2005) and (2006) explored the functionalization reactions of similar pyrazole compounds, providing valuable insights into the synthetic pathways and potential applications of these derivatives in various fields, including pharmaceuticals and agrochemicals (Yıldırım et al., 2005), (Yıldırım et al., 2006).

Antimicrobial and Nematicidal Activities

Further expanding on its antimicrobial potential, pyrazole carboxamide derivatives have been tested for their efficacy against various microbes. Wen-ming (2011) synthesized 1-methyl-3-difluoromethyl-4-pyrazole-carboxamide derivatives, demonstrating inhibitory activities against a range of fungi, including Botrytis cinerea (Wen-ming, 2011). Additionally, Cheng et al. (2018) designed and synthesized novel pyrazole-4-carboxamide derivatives, showing moderate control efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita (Cheng et al., 2018).

作用機序

Safety and Hazards

The safety and hazards associated with “1-(difluoromethyl)-1H-pyrazole-3-carboxamide” would depend on its specific properties. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

The field of difluoromethylation has seen significant advances in recent years, particularly in the context of medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of difluoromethylated compounds .

特性

IUPAC Name |

1-(difluoromethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O/c6-5(7)10-2-1-3(9-10)4(8)11/h1-2,5H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKABLDESYLYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)